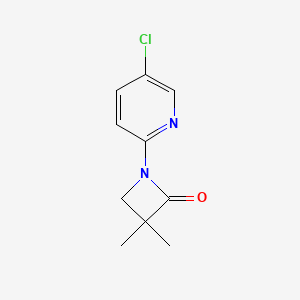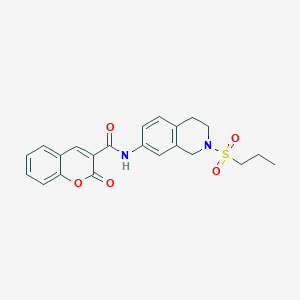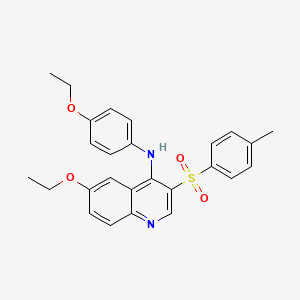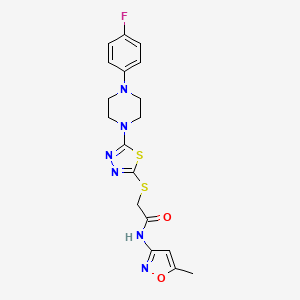
1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one, also known as 5-chloro-2-methyl-3-azetidinone, is an organic compound with a wide range of applications. It is a colorless solid that is soluble in water and has a melting point of 128-130°C. This compound has been used in the synthesis of a variety of compounds and has been studied extensively in the fields of organic and medicinal chemistry.
Scientific Research Applications
Anti-Fibrosis Activity
Research has shown that pyrimidine derivatives, which include “1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one”, have potential anti-fibrotic activities . These compounds can inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
Antimicrobial Activity
Pyrimidine derivatives are known to exhibit antimicrobial activities . This suggests that “1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one” could potentially be used in the development of new antimicrobial agents .
Antiviral Activity
In addition to their antimicrobial properties, pyrimidine derivatives are also known to have antiviral activities . This opens up another potential application for “1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one” in the field of antiviral drug development .
Antitumor Activity
Pyrimidine derivatives are reported to exhibit diverse types of biological and pharmaceutical activities, including antitumor activities . This suggests that “1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one” could potentially be used in the development of new antitumor agents .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as edoxaban , are known to inhibit human factor Xa, a key enzyme in the coagulation cascade .
Mode of Action
Edoxaban, for instance, acts as a direct, selective, reversible, and competitive inhibitor of human factor Xa . This inhibition prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation .
Biochemical Pathways
Based on the potential target of action, it can be inferred that it may affect the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot .
Result of Action
If it acts similarly to edoxaban, it could potentially prevent blood clot formation by inhibiting the action of factor xa .
properties
IUPAC Name |
1-(5-chloropyridin-2-yl)-3,3-dimethylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c1-10(2)6-13(9(10)14)8-4-3-7(11)5-12-8/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYNWSMKWAJEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=NC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)

![5-(Thiophen-2-yl)-4-(4-(2-(p-tolyloxy)ethyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2799483.png)


![1-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine](/img/structure/B2799487.png)

![Methyl 6-benzyl-2-(7-methoxybenzofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2799490.png)



![2-({2-[(2,6-Dichloropyridin-3-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B2799499.png)
